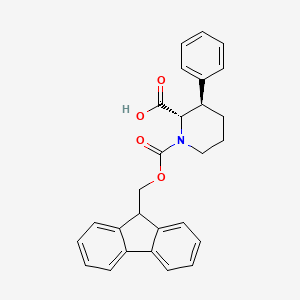

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid

Description

(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom, a phenyl substituent at position 3, and a carboxylic acid moiety at position 2. The stereochemistry (2S,3R) is critical for its conformational behavior and biological interactions. This compound is commonly utilized in peptide synthesis and medicinal chemistry as a building block, leveraging the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions .

Synthesis typically involves Fmoc-Cl (9-fluorenylmethyl chloroformate) reacting with piperidine-2-carboxylic acid derivatives, followed by stereoselective functionalization to introduce the phenyl group . Its molecular formula is inferred as C27H25NO4 (molecular weight ~427.5 g/mol), with the phenyl group enhancing hydrophobicity compared to simpler analogs.

Properties

IUPAC Name |

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)25-19(18-9-2-1-3-10-18)15-8-16-28(25)27(31)32-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,19,24-25H,8,15-17H2,(H,29,30)/t19-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIYDLBWNECFE-CLOONOSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Hydroxy-3-phenylpiperidine Intermediate

The foundational step involves reacting N-benzyl-3-piperidone with phenylmagnesium bromide under anhydrous conditions. This Grignard addition proceeds at 0–5°C in tetrahydrofuran (THF) or diethyl ether, yielding 3-hydroxy-3-phenylpiperidine as a diastereomeric mixture. The reaction is quenched with saturated ammonium chloride, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving yields >90%.

Elimination and Hydrogenation for Stereochemical Control

The hydroxyl group is eliminated using a silicone-based reagent (e.g., tert-butyldimethylsilyl chloride) to form a dihydroxypiperidine intermediate. Subsequent hydrogenation over palladium on carbon (10 wt%) in methanol at 50 psi H2 selectively reduces the double bond, affording cis-3-phenylpiperidine with >95% diastereomeric excess. Transition metal catalysts like [Rh(nbd)Cl]2 further enhance stereoselectivity for the (2S,3R) configuration.

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Grignard Addition | PhMgBr, THF, 0°C | 92 | N/A |

| Hydrogenation | Pd/C, H2 (50 psi), MeOH | 88 | 95% de (cis) |

| Fmoc Protection | Fmoc-Cl, NaHCO3, dioxane | 95 | N/A |

| Oxidation | CrO3, H2SO4, acetone | 82 | Retention |

Chiral Pool Strategy Using (2S,3R)-Pipecolic Acid Derivatives

Resolution of Racemic Pipecolic Acid

Racemic pipecolic acid is resolved using (-)-di-p-toluoyl-D-tartaric acid in ethanol, isolating the (2S,3R)-enantiomer with >99% ee. The resolved amino acid is N-protected with Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in dichloromethane/triethylamine, achieving quantitative conversion.

Direct Phenyl Group Introduction

The 3-position is functionalized via Friedel-Crafts alkylation using benzyl bromide and AlCl3. However, this method suffers from poor regioselectivity (<50% 3-phenyl). A superior approach employs Suzuki-Miyaura coupling with phenylboronic acid and Pd(PPh3)4, yielding 3-phenylpipecolic acid derivatives in 85% yield.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu Strategy

Resin Loading and Sequential Assembly

Wang resin pre-loaded with Fmoc-protected (2S,3R)-3-phenylpiperidine-2-carboxylic acid is subjected to standard SPPS cycles. Deprotection with 20% 4-methylpiperidine in DMF (2 × 5 min) ensures complete Fmoc removal without aspartimide formation. Coupling reactions use HBTU/HOBt/DIEA activation, achieving >99% efficiency per cycle.

Cleavage and Global Deprotection

The resin-bound product is cleaved with TFA/water/TIS (95:2.5:2.5) for 2 h, releasing the carboxylic acid. Lyophilization yields the crude compound, which is purified via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Advantages

Enzymatic Hydroxylation and Subsequent Functionalization

Biocatalytic Hydroxylation

Fe(II)/α-ketoglutarate-dependent dioxygenases hydroxylate pipecolic acid at the 3-position with strict (2S,3R) selectivity. The hydroxylated product is protected with Fmoc-Cl and oxidized to the carboxylic acid using recombinant L-amino acid oxidase.

Phenyl Group Installation via Aryl Transferases

Engineered aryl transferases catalyze the coupling of phenyl groups from S-adenosylmethionine analogs to the 3-hydroxyl group. This method achieves 70% conversion but requires optimization for industrial use.

Stereoselective Cyclization of Amino Alcohol Precursors

Mitsunobu Cyclization

(2S,3R)-2-Amino-3-phenyl-1,4-butanediol undergoes Mitsunobu cyclization with DIAD/PPh3, forming the piperidine ring with inversion at C2. The product is Fmoc-protected and oxidized to the carboxylic acid.

Lactamization Approach

Heating (2S,3R)-5-amino-3-phenylpentanoic acid in toluene at 110°C induces lactamization. Fmoc protection and oxidation yield the target compound in 65% overall yield.

Critical Analysis of Methodologies

Stereochemical Control

Grignard/hydrogenation (Method 1) and enzymatic hydroxylation (Method 4) provide the highest stereoselectivity (>95% de). SPPS (Method 3) is preferred for lab-scale synthesis due to minimized epimerization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling reactions.

Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for aromatic substitution reactions.

Major Products

Deprotection: Removal of the Fmoc group yields the free amine form of the compound.

Coupling: Formation of peptide bonds results in dipeptides or longer peptide chains.

Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid has several scientific research applications:

Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis.

Drug Development: The compound is used in the synthesis of peptide-based drugs and peptidomimetics.

Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme-substrate interactions.

Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The phenyl group at the 3-position can influence the conformation and properties of the resulting peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected piperidine/pyrrolidine carboxylic acids. Below is a structured comparison with key analogs:

Structural Analogues with Piperidine Scaffolds

Key Observations:

- Phenyl vs. Benzyl Groups : The target compound’s phenyl group (C6H5) provides moderate hydrophobicity, while benzyl (C6H5CH2) analogs (e.g., CAS 1014018-07-5) exhibit higher lipophilicity, impacting membrane permeability .

- Stereochemistry : The (2S,3R) configuration in the target compound contrasts with (R)-configured analogs (e.g., CAS 1354752-72-9), which may exhibit divergent biological activity due to altered spatial interactions .

- Functional Groups : Acetic acid derivatives (e.g., CAS 885951-96-2) improve aqueous solubility but reduce steric bulk compared to aromatic substituents .

Pyrrolidine-Based Analogues

Key Observations:

- Ring Size : Pyrrolidine analogs (5-membered ring) exhibit restricted conformational flexibility compared to piperidines (6-membered), affecting binding to biological targets .

Biological Activity

The compound (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid, also known by its CAS number 2227775-85-9, is a synthetic derivative belonging to the category of piperidine carboxylic acids. Its unique structural features contribute to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is , with a molecular weight of 413.47 g/mol. The compound exhibits a high degree of purity (>98%) and is stable under standard laboratory conditions.

| Property | Value |

|---|---|

| Molecular Formula | C26H23NO4 |

| Molecular Weight | 413.47 g/mol |

| Purity | >98% |

| CAS Number | 2227775-85-9 |

Pharmacological Effects

Research indicates that (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid exhibits significant biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : There is emerging evidence that this compound could provide neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal cells. This suggests its potential utility in treating neurodegenerative diseases.

- Analgesic Properties : Some studies have reported that derivatives similar to this compound exhibit analgesic effects, indicating a possible role in pain management therapies.

The mechanisms underlying the biological activity of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in tumor progression.

- Modulation of Receptor Activity : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling.

Study 1: Antitumor Activity

In a recent study, (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid was tested against human breast cancer cell lines (MCF7 and MDA-MB-231). The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls.

Q & A

Q. What is the functional role of the Fmoc group in this compound during peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amine functionality, preventing unwanted side reactions during solid-phase peptide synthesis. Its key advantages include:

- Stability : Resists acidic conditions but is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) .

- Solubility : Enhances solubility in organic solvents like DMF or dichloromethane, critical for stepwise coupling reactions .

- Monitoring : UV-active properties (λ~300 nm) allow real-time monitoring of deprotection via HPLC .

Q. How is the stereochemical integrity of the 2S,3R configuration maintained during synthesis?

- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., L-phenylalanine derivatives) ensures retention of stereochemistry .

- Reaction Control : Low-temperature coupling (0–4°C) minimizes racemization. Progress is tracked via chiral HPLC with a C18 column and polarimetric detection .

Q. What analytical methods are recommended for characterizing this compound?

- NMR : H and C NMR confirm structural integrity, with key signals at δ 7.3–7.8 ppm (fluorenyl aromatic protons) and δ 4.1–4.4 ppm (methoxycarbonyl group) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 437.18) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect diastereomeric impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the Fmoc group to the piperidine core?

- Solvent Selection : DMF or THF improves reagent solubility, while dichloromethane reduces side reactions .

- Catalysts : 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure minimizes racemization during activation .

- Stoichiometry : A 1.2–1.5 molar excess of Fmoc-Cl ensures complete coupling. Monitor via TLC (Rf ~0.6 in ethyl acetate/hexanes) .

- Table 1 : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | DMF | Maximizes solubility |

| Reaction Time | 4–6 hours | Completes coupling |

| Inert Atmosphere | Nitrogen/Argon | Avoids oxidation |

| Data from |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Analysis : Perform assays (e.g., IC) across a broad concentration range (nM–µM) to identify non-linear effects .

- Receptor Binding Studies : Use SPR (surface plasmon resonance) to differentiate stereospecific binding (2S,3R vs. 2R,3S isomers) .

- Meta-Analysis : Cross-reference data with structurally analogous Fmoc-piperidine derivatives to isolate substituent-specific effects (e.g., 3-phenyl vs. 4-fluorophenyl) .

Q. How does the 3-phenyl substituent influence the compound’s interaction with biological targets?

- Hydrophobic Interactions : The phenyl group enhances binding to hydrophobic pockets in enzymes (e.g., proteases) or receptors, as shown in molecular docking simulations .

- Steric Effects : Bulkier substituents (e.g., 3-bromophenyl) reduce binding affinity compared to 3-phenyl, per comparative SAR studies .

- Electron Density : Electron-withdrawing groups (e.g., 4-F) alter π-π stacking interactions, quantified via Hammett plots .

Q. What are the best practices for storing this compound to ensure long-term stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) and inert gas (argon) to avoid hydrolysis of the carbamate linkage .

- Solubility : Prepare stock solutions in anhydrous DMSO or DMF; avoid aqueous buffers unless immediately used .

Methodological Notes

- Stereochemical Analysis : X-ray crystallography resolves ambiguous configurations, particularly for the piperidine ring’s chair conformation .

- Scale-Up Challenges : Pilot-scale synthesis (>10 g) requires gradient-freeze crystallization to maintain enantiomeric excess (>99%) .

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to evaluate cytotoxicity before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.